molecular formula C5H10ClF2NO3 B2883271 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride CAS No. 2402829-56-3

2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride

Cat. No.: B2883271
CAS No.: 2402829-56-3
M. Wt: 205.59
InChI Key: UOQIXUSJWUTZKN-UHFFFAOYSA-N
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Description

2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, difluoro, hydroxy, and methyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-alcohols .

Scientific Research Applications

2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride
  • 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride is unique due to its specific difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride (CAS Number: 2402829-56-3) is a synthetic amino acid derivative characterized by its unique difluoro and hydroxy substituents. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic development.

PropertyValue
Molecular FormulaC5_5H10_10ClF2_2NO3_3
Molecular Weight205.59 g/mol
StructureChemical Structure
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, which may lead to the inhibition of specific enzymatic pathways. This compound can participate in hydrogen bonding and electrostatic interactions, making it a candidate for modulating biological processes.

Enzyme Inhibition Studies

Recent research has indicated that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit key enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity. The exact mechanisms are still under investigation, but preliminary data suggest that the difluoro substitution plays a crucial role in enhancing inhibitory effects.

Case Studies

  • Antioxidant Activity : In a study exploring the antioxidant properties of various amino acid derivatives, this compound demonstrated substantial DPPH radical scavenging activity. This suggests potential applications in reducing oxidative stress in biological systems.
  • Therapeutic Potential : A series of experiments aimed at evaluating the therapeutic efficacy of this compound indicated promising results in animal models for metabolic disorders. The compound was found to improve glucose tolerance and reduce body weight gain in subjects fed a high-fat diet .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acidModerate enzyme inhibition
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acidHigh antioxidant activity
2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid ;hydrochlorideSignificant enzyme inhibition and antioxidant properties

The unique difluoro substitution of this compound distinguishes it from similar compounds, providing enhanced biological activity.

Medicinal Chemistry

This compound is being explored for its potential as a scaffold for developing new therapeutics targeting metabolic diseases. Its unique structure allows for modifications that can lead to derivatives with improved efficacy and selectivity.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of complex organic molecules in industrial settings. Its properties make it suitable for use in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO3.ClH/c1-5(11,4(6)7)2(8)3(9)10;/h2,4,11H,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQIXUSJWUTZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)(C(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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